4-{[(4-Bromophenyl)methyl]amino}pentan-1-ol
Description
4-{[(4-Bromophenyl)methyl]amino}pentan-1-ol is a brominated amino alcohol derivative with the molecular formula C₁₂H₁₈BrNO and a molecular weight of 272.18 g/mol (inferred from its positional isomers) . Structurally, it features a pentan-1-ol backbone substituted with a 4-bromobenzylamino group at the fourth carbon. The para-bromine substitution on the phenyl ring distinguishes it from ortho- and meta-bromo isomers. This compound is hypothesized to exhibit unique electronic and steric characteristics due to the electron-withdrawing bromine atom and the hydrophilic hydroxyl group, making it a candidate for pharmaceutical and chemical research.
Properties
Molecular Formula |
C12H18BrNO |
|---|---|
Molecular Weight |
272.18 g/mol |
IUPAC Name |
4-[(4-bromophenyl)methylamino]pentan-1-ol |
InChI |
InChI=1S/C12H18BrNO/c1-10(3-2-8-15)14-9-11-4-6-12(13)7-5-11/h4-7,10,14-15H,2-3,8-9H2,1H3 |
InChI Key |
NCNRFNLFNZCHAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCO)NCC1=CC=C(C=C1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-Bromophenyl)methyl]amino}pentan-1-ol typically involves the reaction of 4-bromobenzylamine with 1-pentanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-{[(4-Bromophenyl)methyl]amino}pentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromophenyl group can be reduced to form phenyl derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-{[(4-Bromophenyl)methyl]amino}pentan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-{[(4-Bromophenyl)methyl]amino}pentan-1-ol involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, leading to modulation of biological activities. The amino-pentan-1-ol structure allows for hydrogen bonding and other interactions with target molecules, influencing their function and activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers of Bromophenyl-Substituted Analogs
The bromine atom’s position on the phenyl ring significantly influences molecular properties. For example:
| Compound Name | Bromine Position | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Distinctions |
|---|---|---|---|---|---|
| 4-{[(2-Bromophenyl)methyl]amino}pentan-1-ol | Ortho | C₁₂H₁₈BrNO | 272.19 | 1520309-63-0 | Steric hindrance near amino group |
| 4-{[(3-Bromophenyl)methyl]amino}pentan-1-ol | Meta | C₁₂H₁₈BrNO | 272.18 | 1517175-14-2 | Moderate electronic effects |
| 4-{[(4-Bromophenyl)methyl]amino}pentan-1-ol | Para | C₁₂H₁₈BrNO | 272.18 | Not explicitly listed | Symmetry enhances crystallinity* |
Notes:
Functional Group Analogues
Compounds with substituted phenyl groups or altered backbones provide insights into structure-activity relationships (SAR):
Table 2: Comparison with Pentan-1-ol Derivatives from Anticancer Research
| Compound ID | Substituent Structure | Molecular Formula | Melting Point (°C) | Key NMR Features (¹H/¹³C) |
|---|---|---|---|---|
| Ae5 | 4-Chlorophenoxy phenylamino | C₂₂H₂₄ClN₃O₂ | 146–148 | δ 1.45 (m, 4H, CH₂), δ 7.25 (d, J=8.6 Hz, Ar-H) |
| Be1 | 4-Isopropoxyphenylamino | C₁₉H₂₆N₃O₂ | 138–140 | δ 1.30 (d, J=6.0 Hz, CH(CH₃)₂) |
| Be4 | 4-Phenoxyphenylamino | C₂₄H₂₈N₃O₂ | Not reported | δ 6.90–7.40 (m, Ar-H) |
| Target Compound | 4-Bromophenylmethylamino | C₁₂H₁₈BrNO | Inferred higher* | Expected δ 7.30–7.60 (d, J=8.4 Hz, Ar-H) |
Key Observations :
- Lipophilicity: The bromophenyl group increases lipophilicity compared to morpholino (Be2) or phenoxy (Be4) substituents, which may improve membrane permeability .
- NMR Shifts : The para-bromine’s magnetic anisotropy is expected to deshield aromatic protons, shifting ¹H-NMR signals downfield (δ ~7.50 ppm) compared to chlorophenyl analogs (δ ~7.25 ppm) .
Pharmacological Potential
While direct studies on this compound are absent in the evidence, analogs from demonstrate anticancer activity via anoctamin 1 (ANO1) ion channel blockade. The bromine atom’s para position may optimize target binding compared to smaller substituents (e.g., methyl in Be3) due to enhanced hydrophobic interactions . However, ortho-bromo isomers () might exhibit reduced potency due to steric clashes with target proteins .
Biological Activity
4-{[(4-Bromophenyl)methyl]amino}pentan-1-ol is a compound that belongs to the class of aromatic amines, characterized by the presence of a bromine atom on a phenyl ring and an amino group linked to a pentanol chain. This unique structure suggests potential biological activities, particularly in pharmacological applications. Despite limited direct studies on this specific compound, the structural similarities with other biologically active molecules provide insights into its possible effects.
- Molecular Formula : C12H18BrNO
- Molecular Weight : 272.18 g/mol
- Functional Groups : Aromatic amine, alcohol
The compound's hydrophilic and hydrophobic characteristics due to its functional groups may influence its interaction with biological targets, such as enzymes and receptors.
Biological Activity Overview
Although specific biological activities of this compound are not extensively documented, similar compounds exhibit various pharmacological properties. The following sections summarize findings related to structural analogs and their biological implications.
Antioxidant Activity
Research indicates that compounds with similar structures often demonstrate antioxidant properties. For example, studies on related aromatic amines have shown their ability to scavenge free radicals and reduce oxidative stress in cellular models . The presence of the amino group in this compound may contribute to such activities.
Anticancer Potential
Compounds analogous to this compound have been investigated for their anticancer properties. For instance, p-methylaminophenol derivatives exhibit significant antiproliferative effects against various cancer cell lines, including MCF-7 and HepG2 . The structural components that facilitate these effects include the amino group and the aromatic ring, which may interact with cellular signaling pathways involved in growth regulation.
Case Studies and Research Findings
The biological activity of this compound can be hypothesized based on the mechanisms observed in related compounds:
- Radical Scavenging : Similar compounds have been shown to effectively scavenge reactive oxygen species (ROS), which may protect cells from oxidative damage.
- Apoptosis Induction : The ability to induce programmed cell death in cancer cells is a significant aspect of many structurally related compounds.
- Enzyme Inhibition : Compounds with an amino group often act as enzyme inhibitors, affecting pathways critical for cell proliferation and survival.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
